![molecular formula C15H14BrNO3S2 B1238402 5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid](/img/structure/B1238402.png)
5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
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Overview
Description
2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-3-methylbutanoic acid is a valine derivative.
Scientific Research Applications
Synthesis Applications
Synthesis of Fused Thiopyrano[2,3-d][1,3]thiazoles : The compound has been utilized in the synthesis of novel tetrahydro-2Н,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d][1,3]thiazole derivatives through hetero-Diels–Alder reaction related processes (Zelisko et al., 2015).
Investigation of (E)/(Z)-Ratio in Reactions : The compound's derivatives react with bromine to produce mixtures of diastereomeric derivatives, aiding in understanding the stereochemical aspects of such reactions (Omar, Kandeel, & Youssef, 1995).
Creation of Pyrimidine Derivatives : It's been used in the preparation of pyrimidine derivatives through Multicomponent Cyclocondensation Reactions, which have applications in corrosion inhibition and antioxidant properties (Akbas et al., 2018).
Analytical and Structural Studies
Spectroscopic Analysis and Molecular Docking : The compound was studied for its antimicrobial properties using spectroscopic analysis, DFT studies, and molecular docking, which helps in pharmaceutical application design (Mary et al., 2021).
Antifungal Activity and Hydrophobic Properties : Its derivatives were analyzed for antifungal effects and hydrophobic properties using high-performance liquid chromatography, contributing to potential pharmaceutical applications (Doležel et al., 2009).
Medical and Pharmacological Research
Antibacterial Evaluation : Derivatives of the compound were synthesized and evaluated for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Deep et al., 2014).
Antiproliferative Activity : Certain derivatives have been tested for antiproliferative activity in vitro, indicating potential uses in cancer therapy (Liszkiewicz et al., 2003).
properties
Product Name |
5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid |
---|---|
Molecular Formula |
C15H14BrNO3S2 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7- |
InChI Key |
COHIEJLWRGREHV-XFFZJAGNSA-N |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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